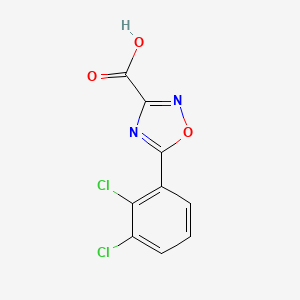

5-(2,3-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

5-(2,3-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted at the 5-position with a 2,3-dichlorophenyl group and a carboxylic acid moiety at the 3-position.

Properties

Molecular Formula |

C9H4Cl2N2O3 |

|---|---|

Molecular Weight |

259.04 g/mol |

IUPAC Name |

5-(2,3-dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C9H4Cl2N2O3/c10-5-3-1-2-4(6(5)11)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) |

InChI Key |

PUJFCLDRTGUTEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichlorobenzohydrazide with cyanogen bromide in the presence of a base, followed by hydrolysis to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide variety of substituted oxadiazole derivatives.

Scientific Research Applications

5-(2,3-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,3-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The 1,2,4-oxadiazole/oxazole core is common among analogues, but substituents critically influence electronic and steric properties. Key structural differences include:

*Calculated based on molecular formula. †Reported as [M+H]⁺ in MS data .

Key Observations :

Physicochemical Properties

Comparative data for select compounds:

*Inferred from analogues ; †Estimated based on similar halogenated compounds.

Key Observations :

Key Observations :

Biological Activity

5-(2,3-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, characterized by its five-membered ring structure containing nitrogen and oxygen atoms. The presence of a carboxylic acid functional group at the 3-position enhances its potential for various biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and empirical studies demonstrating its efficacy.

- Molecular Formula : C9H4Cl2N2O3

- Molecular Weight : 259.04 g/mol

Synthesis

The synthesis of this compound can be achieved through several methods involving various reagents and conditions. Common synthetic routes include reactions involving hydrazones and acylation processes that yield derivatives with enhanced biological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown strong bactericidal effects against various strains of bacteria and fungi. For instance:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 50 |

| Escherichia coli | 15 | 50 |

| Candida albicans | 20 | 50 |

These results indicate its potential as an effective antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays have revealed that this compound can induce apoptosis in cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of p53 expression |

| U-937 (Leukemia) | 12.00 | Activation of caspase pathways |

The compound demonstrated greater cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. In animal models, it exhibited significant inhibition of inflammatory markers:

| Treatment Group | Inhibition (%) at 100 mg/kg |

|---|---|

| Control (Indomethacin) | 55.5% |

| Test Compound (this compound) | Comparable results |

This suggests its potential application in treating inflammatory diseases without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes involved in cellular signaling pathways.

- Induction of Apoptosis : By activating apoptotic pathways through p53 and caspase activation, it effectively reduces cell viability in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Breast Cancer Cells : A study demonstrated that treatment with the compound led to a dose-dependent increase in apoptosis markers in MCF-7 cells.

- In Vivo Anti-inflammatory Study : Animal models treated with the compound showed reduced swelling and inflammation compared to control groups.

Q & A

Q. What are the most effective synthetic routes for preparing 5-(2,3-Dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid?

The synthesis typically involves cyclocondensation of a chlorophenyl-substituted amidoxime with a carboxylic acid derivative. For example, a 2,3-dichlorophenyl-substituted amidoxime can react with a carbonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the oxadiazole ring. Optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical to achieving yields >70%. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- NMR : H and C NMR can confirm the oxadiazole ring (δ 8.5–9.0 ppm for protons adjacent to electronegative atoms) and the dichlorophenyl substituent (δ 7.2–7.8 ppm aromatic protons).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula (exact mass: 272.9803 Da).

- IR : Stretching vibrations for the carboxylic acid (-COOH) at ~2500–3300 cm and the oxadiazole ring (C=N) at ~1600 cm are diagnostic .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated degradation studies under stress conditions:

- Thermal : Heat at 40–60°C for 1–4 weeks.

- Hydrolytic : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 25°C.

- Oxidative : Treat with 3% HO. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and compare with reference standards. The dichlorophenyl group may resist hydrolysis but could undergo oxidation under harsh conditions .

Advanced Research Questions

Q. What computational methods can predict the reactivity of the dichlorophenyl group in electrophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model charge distribution and frontier molecular orbitals. The electron-withdrawing effect of the chlorine atoms directs electrophiles to the meta position relative to the oxadiazole ring. Solvent effects (e.g., DMSO or THF) can be modeled using the polarizable continuum model (PCM) .

Q. How can researchers resolve contradictions in biological activity data across different in vitro assays?

- Assay Validation : Confirm target specificity using knockdown/knockout cell lines.

- Dose-Response Analysis : Perform EC/IC studies in triplicate to rule out false positives.

- Metabolic Stability : Test compound stability in cell culture media (e.g., DMEM + 10% FBS) to identify artifactual degradation. For example, discrepancies in cytotoxicity may arise from variations in cell membrane permeability or efflux pump activity .

Q. What strategies optimize the compound’s solubility for pharmacokinetic studies?

- Salt Formation : Convert the carboxylic acid to a sodium salt (e.g., using NaOH) to enhance aqueous solubility.

- Co-Solvents : Use DMSO (≤5%) or cyclodextrin-based formulations.

- pH Adjustment : Solubility increases at pH > pKa (~2.5 for the carboxylic acid group). Monitor solubility via dynamic light scattering (DLS) or nephelometry .

Q. How can advanced NMR techniques elucidate conformational dynamics in solution?

- NOESY/ROESY : Detect spatial proximity between the dichlorophenyl ring and oxadiazole protons.

- Variable-Temperature NMR : Study rotational barriers of the dichlorophenyl group (ΔG‡ calculations).

- Cl NMR : Probe electronic effects of chlorine substituents (though sensitivity is low). These methods reveal intramolecular hydrogen bonding between the carboxylic acid and oxadiazole nitrogen .

Methodological Considerations

Q. What chromatographic methods are suitable for separating stereoisomers or regioisomers of this compound?

Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) for enantiomers. For regioisomers, employ a phenyl-hexyl HPLC column with a gradient of acetonitrile and 0.1% formic acid. Retention times and UV-Vis spectra (λ = 254 nm) aid in differentiation .

Q. How can researchers validate the compound’s purity for pharmacological studies?

Q. What in silico tools predict the compound’s ADMET properties?

- ADMET Prediction : Use SwissADME or ADMETlab to estimate permeability (LogP ~2.5), hepatic clearance, and CYP450 inhibition.

- Toxicity : ProTox-II models potential hepatotoxicity (alert for the dichlorophenyl group).

Cross-validate predictions with experimental Caco-2 permeability and microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.